molecular formula C17H13NO4 B2743087 2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid CAS No. 32366-63-5

2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid

Cat. No. B2743087
CAS RN: 32366-63-5
M. Wt: 295.294
InChI Key: YDQQULBSEAGHCV-UHFFFAOYSA-N
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Description

“2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the linear formula C17H13NO4 . It has a molecular weight of 295.297 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Photophysical Properties and Applications

  • 2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid and its derivatives have been studied for their photophysical properties. Research on azole-quinoline based fluorophores, which include similar compounds, shows that these substances exhibit dual emissions (normal and Excited-state intramolecular proton transfer (ESIPT) emissions) and have a large Stokes' shift emission pattern. The emission properties are influenced by solvent polarity, making these compounds potentially useful in various spectroscopic applications (Padalkar & Sekar, 2014).

Synthesis and Structural Studies

  • The synthesis and structural characterization of derivatives of 2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid have been conducted. For example, the synthesis of carboxyl functionalized 2-phenylquinoline derivatives, such as 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, has been reported. These compounds have been studied for their fluorescent behavior and potential antibacterial activities (Lei et al., 2014).

Corrosion Inhibition Properties

  • Quinoline derivatives, including those related to 2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid, have been analyzed for their corrosion mitigation effects. Studies demonstrate that these compounds can act as effective corrosion inhibitors, with potential applications in protecting metals from corrosion in various environments (Singh, Srivastava, & Quraishi, 2016).

Computational Studies on Corrosion Inhibition

  • Computational studies have been carried out to understand the corrosion inhibition properties of quinoline derivatives. These studies include quantum chemical calculations and molecular dynamics simulations, providing insights into the relationship between molecular structure and corrosion inhibition efficiency (Erdoğan et al., 2017).

Antimicrobial Applications

  • Research on quinoline derivatives, such as 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, which are structurally related to 2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid, has shown potential antimicrobial activities. These compounds have been synthesized and screened for their effectiveness against various microorganisms (Agui et al., 1977).

Mechanism of Action

The mechanism of action of “2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid” is not clearly mentioned in the available resources .

Safety and Hazards

The safety and hazards associated with “2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid” are not clearly mentioned in the available resources .

Future Directions

Quinoline derivatives have been the subject of numerous studies due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Therefore, the study of “2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid” and its derivatives could be a promising direction for future research .

properties

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-22-16-8-10(6-7-15(16)19)14-9-12(17(20)21)11-4-2-3-5-13(11)18-14/h2-9,19H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQQULBSEAGHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid

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